molecular formula C13H21NS B13487162 n-Methyl-1-(methylthio)-5-phenylpentan-2-amine

n-Methyl-1-(methylthio)-5-phenylpentan-2-amine

Katalognummer: B13487162
Molekulargewicht: 223.38 g/mol
InChI-Schlüssel: LDROGFOOSIIPED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-Methyl-1-(methylthio)-5-phenylpentan-2-amine is an organic compound with a complex structure that includes a phenyl group, a methylthio group, and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-1-(methylthio)-5-phenylpentan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of a phenyl-substituted pentanone with methylamine and a methylthio reagent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under pressure. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

n-Methyl-1-(methylthio)-5-phenylpentan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

n-Methyl-1-(methylthio)-5-phenylpentan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which n-Methyl-1-(methylthio)-5-phenylpentan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • n-Methyl-1-(methylthio)-2-nitroethenamine
  • n-Methyl-1-(methylthio)-2-nitrovinylamine

Uniqueness

n-Methyl-1-(methylthio)-5-phenylpentan-2-amine is unique due to its specific structural features, including the phenyl group and the pentan-2-amine backbone. These features confer distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C13H21NS

Molekulargewicht

223.38 g/mol

IUPAC-Name

N-methyl-1-methylsulfanyl-5-phenylpentan-2-amine

InChI

InChI=1S/C13H21NS/c1-14-13(11-15-2)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,13-14H,6,9-11H2,1-2H3

InChI-Schlüssel

LDROGFOOSIIPED-UHFFFAOYSA-N

Kanonische SMILES

CNC(CCCC1=CC=CC=C1)CSC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.